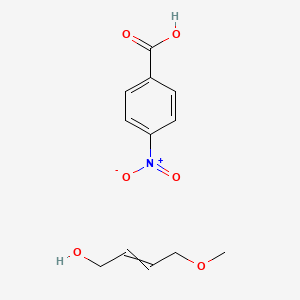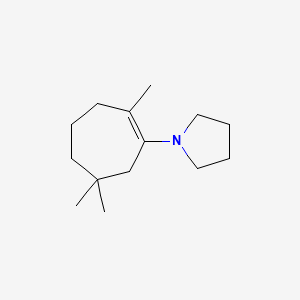![molecular formula C11H21NO3S B14598405 4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one CAS No. 61201-06-7](/img/structure/B14598405.png)
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one is an organic compound that features a combination of functional groups, including an amino group, a sulfanyl group, and a butenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Amino Group: The starting material, 2,2-diethoxyethanol, is reacted with an amine to introduce the amino group.
Introduction of the Sulfanyl Group: The intermediate product is then treated with a thiol compound to introduce the methylsulfanyl group.
Formation of the Butenone Structure: The final step involves the formation of the butenone structure through an aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butenone structure can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted amines or amides.
Applications De Recherche Scientifique
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the sulfanyl group can participate in redox reactions. The butenone structure allows for conjugation and interaction with various biological molecules, influencing pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)butan-2-one: Similar structure but lacks the double bond in the butenone.
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-ol: Similar structure but with an alcohol group instead of a carbonyl group.
Uniqueness
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
61201-06-7 |
|---|---|
Formule moléculaire |
C11H21NO3S |
Poids moléculaire |
247.36 g/mol |
Nom IUPAC |
4-(2,2-diethoxyethylamino)-4-methylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C11H21NO3S/c1-5-14-11(15-6-2)8-12-10(16-4)7-9(3)13/h7,11-12H,5-6,8H2,1-4H3 |
Clé InChI |
XVCWNRAFHSAAII-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CNC(=CC(=O)C)SC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one](/img/structure/B14598358.png)



![N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine](/img/structure/B14598372.png)

![1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine](/img/structure/B14598379.png)
![[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)oxy]acetic acid](/img/structure/B14598380.png)

![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylthio)propyl]-](/img/structure/B14598389.png)
